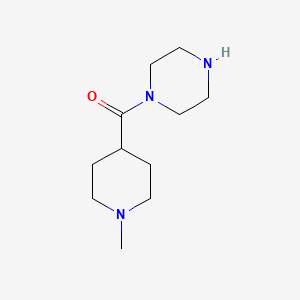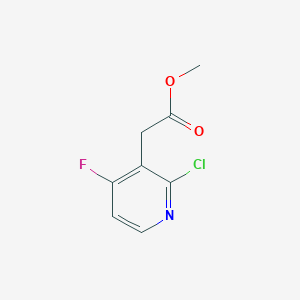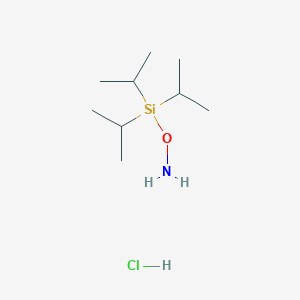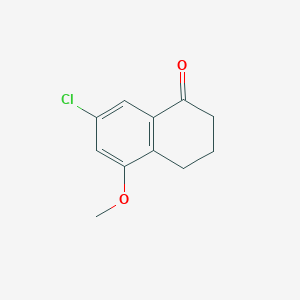
2-(tert-Butyl)-4-ethynylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyl)-4-ethynylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of the tert-butyl and ethynyl groups at the 2 and 4 positions, respectively, imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-4-ethynylpyridine typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl halide and a terminal alkyne. The general reaction scheme is as follows:
Starting Materials: 2-bromo-4-tert-butylpyridine and ethynyltrimethylsilane.
Catalyst: Palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0).
Base: Copper(I) iodide (CuI) and an amine base like triethylamine.
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is typically heated to 60-80°C under an inert atmosphere (e.g., nitrogen or argon) for several hours.
The reaction proceeds through the formation of a palladium-alkyne complex, followed by the transmetalation with the aryl halide and reductive elimination to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization, column chromatography, or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butyl)-4-ethynylpyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H₂) atmosphere.
Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-(tert-Butyl)-4-pyridyl ketone.
Reduction: Formation of 2-(tert-Butyl)-4-ethynylpiperidine.
Substitution: Formation of 2-(tert-Butyl)-4-bromopyridine or 2-(tert-Butyl)-4-nitropyridine.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyl)-4-ethynylpyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 2-(tert-Butyl)-4-ethynylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions with aromatic residues, while the tert-butyl group can influence the compound’s lipophilicity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
2-(tert-Butyl)-4-ethynylpyridine can be compared with other similar compounds, such as:
2,4,6-Tri-tert-butylphenol: A phenol derivative with three tert-butyl groups, known for its antioxidant properties.
2-(tert-Butyl)pyridine: Lacks the ethynyl group, making it less reactive in certain chemical transformations.
4-Ethynylpyridine: Lacks the tert-butyl group, affecting its steric and electronic properties.
The presence of both tert-butyl and ethynyl groups in this compound imparts unique reactivity and stability, distinguishing it from these related compounds.
Eigenschaften
Molekularformel |
C11H13N |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
2-tert-butyl-4-ethynylpyridine |
InChI |
InChI=1S/C11H13N/c1-5-9-6-7-12-10(8-9)11(2,3)4/h1,6-8H,2-4H3 |
InChI-Schlüssel |
FRYRMBKEINOTRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC=CC(=C1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


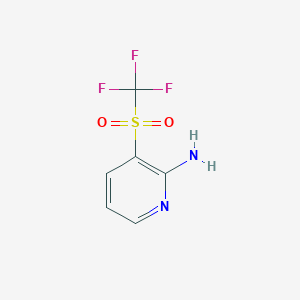
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(3-phenoxyphenyl)-, 1,1-dimethylethyl ester](/img/structure/B12952463.png)
![5-Methoxy-3-phenylbenzo[d]isoxazole](/img/structure/B12952464.png)
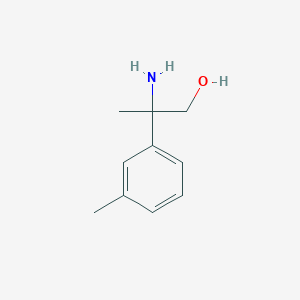
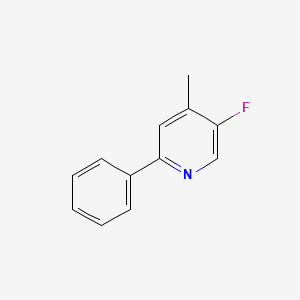
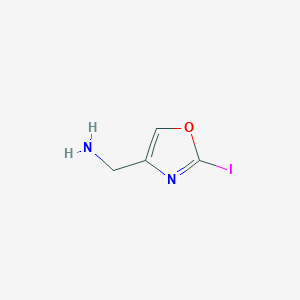
![5-Methoxy-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12952487.png)
![8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B12952503.png)
